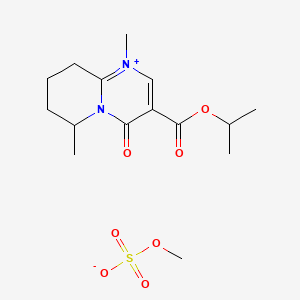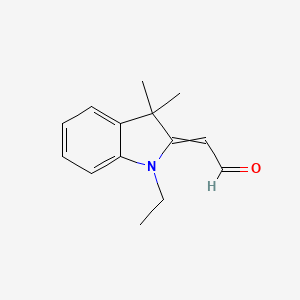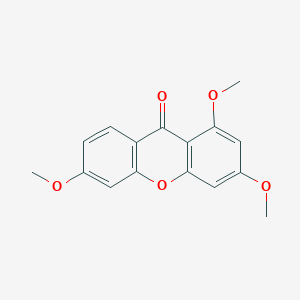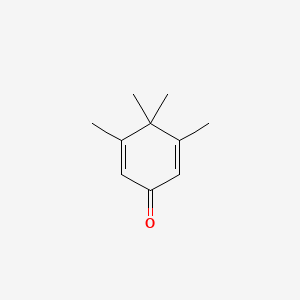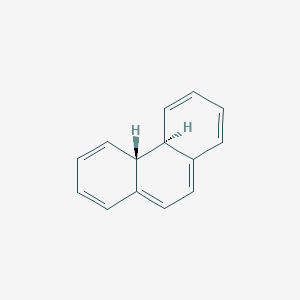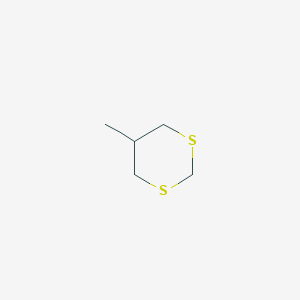
5-Methyl-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3-dithiane is an organic compound with the molecular formula C5H10S2. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique reactivity and versatility in various synthetic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methyl-1,3-dithiane can be synthesized through the reaction of 2-methyl-1,3-propanedithiol with formaldehyde under acidic conditions. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiane ring .
Industrial Production Methods: The process may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-1,3-dithiane undergoes various types of chemical reactions, including:
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminium hydride.
Substitution: Alkyl halides, sulfonates, triflates.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms.
Substitution: Alkylated dithiane derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-1,3-dithiane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in multistep organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of complex organic molecules and natural products.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,3-dithiane involves its ability to act as a nucleophile due to the presence of sulfur atoms. The sulfur atoms can stabilize carbanions, making the compound a versatile intermediate in various organic reactions. The compound can also undergo umpolung (polarity inversion) reactions, allowing it to act as an acyl anion equivalent .
Comparación Con Compuestos Similares
1,3-Dithiane: Similar structure but without the methyl group.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms.
Oxathiolane: Contains both oxygen and sulfur atoms in the ring.
Uniqueness: 5-Methyl-1,3-dithiane is unique due to the presence of the methyl group, which can influence its reactivity and stability. This makes it a valuable compound in synthetic organic chemistry for the development of new reactions and methodologies .
Propiedades
Número CAS |
38761-25-0 |
|---|---|
Fórmula molecular |
C5H10S2 |
Peso molecular |
134.3 g/mol |
Nombre IUPAC |
5-methyl-1,3-dithiane |
InChI |
InChI=1S/C5H10S2/c1-5-2-6-4-7-3-5/h5H,2-4H2,1H3 |
Clave InChI |
UNMGXVRDKDPTNK-UHFFFAOYSA-N |
SMILES canónico |
CC1CSCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


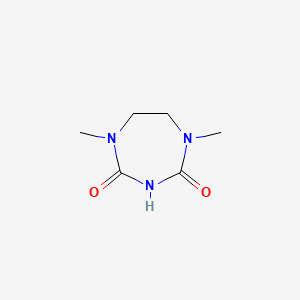
![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)


![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
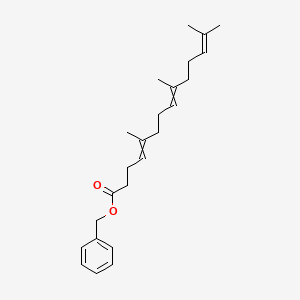
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
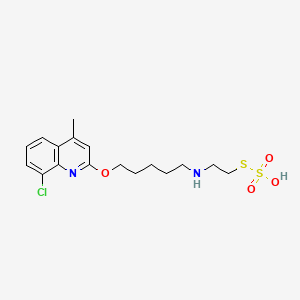
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
